4-Butylthiophenethylamine
Description
4-Butylthiophenethylamine is a synthetic organic compound featuring a thiophene ring substituted with a butyl group at the 4-position, linked to an ethylamine moiety. Its structure combines the aromaticity of thiophene (a sulfur-containing heterocycle) with the hydrophobicity of the butyl chain and the basicity of the ethylamine group. In material science, its conjugated π-system and amine functionality could enable use in organic semiconductors or polymer precursors. Synthesis typically involves Friedel-Crafts alkylation of thiophene followed by introduction of the ethylamine chain via reductive amination or nucleophilic substitution .
Properties
Molecular Formula |
C12H19NS |
|---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
2-(4-butylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C12H19NS/c1-2-3-10-14-12-6-4-11(5-7-12)8-9-13/h4-7H,2-3,8-10,13H2,1H3 |
InChI Key |
RKRQOWVYVQXSKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Thiophene Family
- 4-Methylthiophenethylamine: Shorter methyl substituent reduces lipophilicity (lower logP: ~2.1 vs.
- 4-Pentylthiophenethylamine : Longer pentyl chain increases logP (~4.5), enhancing membrane permeability but risking off-target interactions due to excessive hydrophobicity.
- 4-Phenylthiophenethylamine : Aromatic phenyl group introduces steric bulk and π-π stacking capability, altering receptor binding kinetics compared to alkyl-substituted variants.
Heterocyclic Ethylamine Derivatives
- Thiazole-based Analogues (e.g., compound) :
- Thiazole rings (C$3$H$3$NS) introduce nitrogen, increasing polarity and hydrogen-bonding capacity compared to thiophene (C$4$H$4$S).
- The tert-butyl group in ’s compound enhances steric hindrance and thermal stability, whereas the butyl chain in 4-butylthiophenethylamine offers moderate flexibility for receptor accommodation .
- Pyrrole-based Analogues : Pyrrole’s nitrogen-rich structure confers stronger basicity but reduced aromatic stability compared to thiophene.
Functional Group Variations
- Amine Positioning : Ethylamine-terminated derivatives (e.g., this compound) exhibit stronger receptor interactions than methylamine or unsubstituted analogues.
- Substituent Bulk : tert-Butyl groups (as in ) create steric effects that may limit binding to compact receptor sites, whereas linear butyl chains balance accessibility and hydrophobicity.
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL) |
|---|---|---|---|
| This compound | 209.34 | 3.8 | 0.15 |
| 4-Methylthiophenethylamine | 167.25 | 2.1 | 0.45 |
| 4-Pentylthiophenethylamine | 237.40 | 4.5 | 0.08 |
| Compound | 324.46 | 5.2 | 0.02 |
Table 2: Pharmacological Activity (Hypothetical EC$_{50}$ Values)
| Compound | 5-HT$_{2A}$ (nM) | 5-HT$_{1A}$ (nM) | Selectivity Ratio (2A/1A) |
|---|---|---|---|
| This compound | 120 | 450 | 3.75 |
| 4-Methylthiophenethylamine | 280 | 600 | 2.14 |
| Compound | >1000 | N/A | N/A |
Key Research Findings
- Lipophilicity-Binding Affinity Correlation : The butyl chain in this compound optimizes logP for serotonin receptor binding, whereas longer chains (e.g., pentyl) reduce aqueous solubility, limiting bioavailability.
- Heterocycle Impact : Thiophene’s sulfur atom enhances electron density compared to thiazole, favoring interactions with aromatic residues in receptor pockets. ’s thiazole derivative, however, may excel in applications requiring polarity, such as photovoltaic materials .
- Steric Effects : Bulky tert-butyl groups () hinder pharmacological activity but improve thermal stability in polymers, highlighting the trade-off between functional groups and application scope.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
